2-Chloro-N-[oxan-4-yl(phenyl)methyl]acetamide
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Overview
Description
2-Chloro-N-[oxan-4-yl(phenyl)methyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, an oxan-4-yl group, and a phenylmethyl group attached to the acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[oxan-4-yl(phenyl)methyl]acetamide can be achieved through several synthetic routes. One common method involves the reaction of 2-chloroacetamide with oxan-4-yl(phenyl)methylamine under controlled conditions. The reaction typically requires a solvent such as methanol and a catalyst like triethylamine. The mixture is refluxed, and the progress of the reaction is monitored using thin-layer chromatography (TLC). After completion, the product is purified through vacuum distillation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time is common to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[oxan-4-yl(phenyl)methyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.
Reduction Reactions: Reduction can be used to modify the oxan-4-yl group, potentially altering the compound’s properties.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in an inert solvent like tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amide derivative, while oxidation may produce a ketone or aldehyde.
Scientific Research Applications
2-Chloro-N-[oxan-4-yl(phenyl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as an antimicrobial or anticancer agent.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[oxan-4-yl(phenyl)methyl]acetamide involves its interaction with specific molecular targets. The chloro group and the acetamide backbone allow it to form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(phenylmethyl)acetamide: Lacks the oxan-4-yl group, which may affect its reactivity and biological activity.
N-(4-Chlorophenyl)-2-chloroacetamide: Contains a different aromatic substitution pattern, leading to variations in its chemical behavior.
2-Chloro-N-(oxan-4-yl)acetamide: Similar structure but without the phenylmethyl group, which can influence its properties.
Uniqueness
2-Chloro-N-[oxan-4-yl(phenyl)methyl]acetamide is unique due to the combination of the chloro group, oxan-4-yl group, and phenylmethyl group. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-[oxan-4-yl(phenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c15-10-13(17)16-14(11-4-2-1-3-5-11)12-6-8-18-9-7-12/h1-5,12,14H,6-10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYOBTRMWRMPHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CC=C2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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